Advanced Physicochemical Profiling and Synthetic Applications of CAS 117766-00-4
Advanced Physicochemical Profiling and Synthetic Applications of CAS 117766-00-4
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Guanylation, Peptide Synthesis (Ganirelix), and Analytical Quality Control
Executive Summary
In the landscape of complex peptide synthesis, the construction of specialized, non-natural amino acid residues often dictates the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). CAS 117766-00-4 , chemically identified as (E)-1-(ethylamino)-1-(ethylimino)methanesulfonic acid, is a highly specialized chemical intermediate[1][2].
Rather than functioning as a passive building block, this compound is a potent, pre-activated guanylating agent. It is the critical reagent used to convert primary amines into N,N'-diethylguanidines. In industrial drug development, its most prominent role is in the synthesis of Ganirelix , a competitive gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproduction[3][4]. By reacting with lysine residues on the peptide backbone, CAS 117766-00-4 facilitates the formation of the N,N'-diethylhomoarginine residues at positions 6 and 8 of the Ganirelix decapeptide[3].
Physicochemical Data and Molecular Profiling
Understanding the physical properties of CAS 117766-00-4 is essential for optimizing reaction conditions, particularly regarding its solubility and stability during Solid-Phase Peptide Synthesis (SPPS). The sulfonic acid moiety renders the molecule highly polar, necessitating specific solvent choices.
| Property | Value |
| CAS Registry Number | 117766-00-4 |
| IUPAC Name | (E)-1-(ethylamino)-1-(ethylimino)methanesulfonic acid |
| Molecular Formula | C₅H₁₂N₂O₃S |
| Molecular Weight | 180.23 g/mol |
| Monoisotopic Mass | 180.06 Da |
| Density | 1.3 ± 0.1 g/cm³ |
| Appearance | White to off-white solid |
| Purity Standard | ≥ 97.0% (Required for API synthesis) |
Data synthesized from chemical intermediate specifications and structural databases[1][2].
Mechanistic Role: The Chemistry of Amidinesulfonic Acids
The Causality of Reagent Selection
Historically, the guanylation of amines required thioureas activated by toxic heavy metals (e.g., Hg²⁺) or harsh oxidants, which pose severe environmental and purification challenges. CAS 117766-00-4 bypasses these issues by utilizing the intrinsic chemistry of amidinesulfonic acids[5].
The sulfonic acid group (-SO₃H) is highly electron-withdrawing, which supercharges the electrophilicity of the central amidine carbon. When a nucleophile (such as the ε-amine of a lysine residue) attacks this carbon, the sulfonic acid acts as a superior, benign leaving group[6]. This eliminates the need for external catalysts and prevents the generation of toxic byproducts, making it a "green" and highly efficient pathway for late-stage peptide modification.
Fig 1: Mechanistic pathway of lysine guanylation using CAS 117766-00-4.
Experimental Protocols
Protocol 1: On-Resin Guanylation of Lysine to N,N'-Diethylhomoarginine
This protocol details the conversion of resin-bound lysine to the N,N'-diethylhomoarginine residues required for Ganirelix synthesis.
Causality & Design:
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Solvent (DMF): N,N-Dimethylformamide is chosen because it optimally swells polystyrene/PEG resins to expose the peptide backbone while fully solubilizing the polar amidinesulfonic acid.
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Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It deprotonates the lysine ammonium salt (making it a reactive nucleophile) and neutralizes the methanesulfonic acid byproduct without competing with the lysine for the guanylating agent.
Step-by-Step Methodology:
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Resin Swelling: Suspend the peptide-resin (containing selectively deprotected Lysine residues at positions 6 and 8) in DMF for 30 minutes.
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Reagent Preparation: Dissolve CAS 117766-00-4 (4.0 equivalents relative to the free amine loading) in minimal DMF. Add DIPEA (8.0 equivalents) to the solution to create a basic environment.
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Coupling: Add the reagent mixture to the resin. Agitate gently at ambient temperature (20–25°C) for 12–16 hours.
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Self-Validating Check (Kaiser Test): Withdraw a micro-aliquot of resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete conversion of the primary amine. If the beads turn blue (indicating unreacted primary amines), repeat Step 3.
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Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all traces of the methanesulfonic acid byproduct and unreacted reagent.
Quality Control and Impurity Profiling
Because CAS 117766-00-4 is introduced during the late stages of Ganirelix synthesis, unreacted reagent can carry over into the final product. In regulatory documentation, this compound is strictly tracked as Ganirelix Impurity 1 [7].
Protocol 2: LC-MS/MS Quantification of Ganirelix Impurity 1
To ensure patient safety and regulatory compliance, the final API must be screened for residual guanylating agent.
Causality & Design: CAS 117766-00-4 lacks aromatic rings, meaning it has a very poor UV chromophore. Standard HPLC-UV at 210 nm is susceptible to severe baseline interference from the peptide matrix. Therefore, Multiple Reaction Monitoring (MRM) via LC-MS/MS is the mandatory choice for specific, high-sensitivity quantification.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 10.0 mg of Ganirelix Acetate API and dissolve it in 10.0 mL of 50:50 Water:Acetonitrile (v/v) to yield a 1.0 mg/mL sample solution.
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Chromatographic Separation:
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Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Hold at 5% B for 1 min, ramp to 60% B over 8 mins. The highly polar impurity elutes early, achieving baseline separation from the hydrophobic Ganirelix decapeptide.
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-
Mass Spectrometry Parameters:
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Ionization: Electrospray Ionization positive mode (ESI+).
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Transitions: Monitor the precursor-to-product ion transition for m/z 181.1[M+H]⁺ → m/z 100.1 (corresponding to the loss of the SO₃H group).
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Self-Validating System Suitability: Inject a 0.10% (w/w) spike standard of CAS 117766-00-4. The signal-to-noise (S/N) ratio must be ≥ 10. The API batch is released only if the quantified impurity level is ≤ 0.10%, adhering to ICH Q3A guidelines.
Fig 2: Analytical LC-MS/MS workflow for quantifying Ganirelix Impurity 1.
References
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Title: 117766-00-4 | CAS数据库 - ChemicalBook Source: chemicalbook.com URL: 1
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Title: Chemical Intermediates Explained: From Synthesis to Supply Source: nbinno.com URL: 2
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Title: Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem - NIH Source: nih.gov URL: 3
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Title: Ganirelix Acetate Injection - accessdata.fda.gov Source: fda.gov URL: 4
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Title: Resonant acoustic mixing for green guanylation: thiourea trioxide as a solid cyanamide surrogate toward guanidine carbonate salts - RSC Publishing Source: rsc.org URL: 5
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Title: Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas - American Chemical Society Source: acs.org URL: 6
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Title: Ganirelix Impurity D (Mono-Acetyl- Ganilelix) - Axios Research Source: axios-research.com URL: 7
Sources
- 1. 117766-00-4 | CAS数据库 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Resonant acoustic mixing for green guanylation: thiourea trioxide as a solid cyanamide surrogate toward guanidine carbonate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ganirelix Impurity D (Mono-Acetyl- Ganilelix) | Axios Research [axios-research.com]
